6-Bromopyridine-3-sulfonyl fluoride

Catalog No.
S13702410
CAS No.
M.F
C5H3BrFNO2S
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromopyridine-3-sulfonyl fluoride

Product Name

6-Bromopyridine-3-sulfonyl fluoride

IUPAC Name

6-bromopyridine-3-sulfonyl fluoride

Molecular Formula

C5H3BrFNO2S

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H

InChI Key

MHWWGFYXAIQYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)F)Br

6-Bromopyridine-3-sulfonyl fluoride is an organofluorine compound characterized by the presence of a bromine atom, a pyridine ring, and a sulfonyl fluoride functional group. The molecular formula for this compound is C₅H₄BrFNO₂S, with a molecular weight of approximately 232.06 g/mol. The sulfonyl fluoride group is known for its reactivity, particularly in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.

, primarily due to the electrophilic nature of the sulfonyl fluoride group. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride can undergo nucleophilic attack by amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.
  • Coupling Reactions: It can be utilized in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira reactions, to form biaryl compounds.
  • Fluorination Reactions: The presence of the fluorine atom allows for further fluorination or substitution reactions under specific conditions.

The biological activity of 6-Bromopyridine-3-sulfonyl fluoride has been explored in various studies. It exhibits potential as an inhibitor of specific enzymes and receptors due to its ability to form stable covalent bonds with nucleophilic sites in proteins. For instance, compounds with similar structures have shown promise as selective estrogen receptor modulators and in targeting other biological pathways related to cancer and inflammation .

Several methods have been developed for synthesizing 6-Bromopyridine-3-sulfonyl fluoride:

  • Direct Fluorination: This method involves the reaction of 6-bromopyridine with sulfur tetrafluoride or other fluorinating agents under controlled conditions.
  • Sulfonylation Reactions: Starting from 6-bromopyridine, the compound can be treated with chlorosulfonic acid followed by treatment with a fluoride source to yield the sulfonyl fluoride.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in conjunction with suitable bases can facilitate the conversion of related aryl halides into sulfonyl fluorides .

6-Bromopyridine-3-sulfonyl fluoride finds applications in various fields:

  • Pharmaceutical Chemistry: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.
  • Material Science: Used in the development of advanced materials due to its reactive functional groups.
  • Agricultural Chemistry: Potentially useful in synthesizing agrochemicals that target specific pests or diseases.

Interaction studies involving 6-Bromopyridine-3-sulfonyl fluoride have focused on its reactivity with biological macromolecules. Research indicates that it can selectively modify proteins through covalent bonding, influencing their activity and function. Such interactions are crucial for understanding its mechanism of action as a pharmaceutical agent .

Several compounds share structural similarities with 6-Bromopyridine-3-sulfonyl fluoride. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
6-Chloropyridine-3-sulfonyl fluorideChlorine instead of bromineHigher electrophilicity due to chlorine's properties
4-Fluorobenzenesulfonyl fluorideAromatic ring with fluorineMore stable under certain conditions
Pyridine-2-sulfonyl fluorideSulfonyl group attached to pyridineDifferent reactivity profile due to position of substituent

The uniqueness of 6-Bromopyridine-3-sulfonyl fluoride lies in its specific combination of bromine substitution and pyridine positioning, which influences both its reactivity and biological interactions.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

238.90519 g/mol

Monoisotopic Mass

238.90519 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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